1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide
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Description
This compound is a synthetic molecule designed for its potential as a CDK2 inhibitor in cancer treatment. CDK2 (Cyclin-Dependent Kinase 2) is a protein involved in cell cycle regulation, making it an attractive target for selective tumor cell inhibition. The compound features a pyrazolo[3,4-d]pyrimidine scaffold, which is a privileged structure known for its biological activity .
Synthesis Analysis
The synthesis of this compound involves several steps. One key intermediate is 5-Amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrile , which is prepared by reacting 2-(p-tolylamino)acetohydrazide with ethoxymethylene malononitrile in ethanol under reflux. The resulting compound is then treated with triethoxyorthoformate in acetic anhydride to yield ethyl N-(4-cyano-1-(p-tolylglycyl)-1H-pyrazol-5-yl)formimidate .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazolo[3,4-d]pyrimidine core, with additional functional groups attached. The chloro , methylsulfanyl , and fluorophenyl substituents contribute to its overall properties. The piperidine-4-carboxamide moiety likely plays a role in binding to the target protein, CDK2 .
Chemical Reactions Analysis
The compound’s chemical reactivity is crucial for its biological activity. It inhibits CDK2/cyclin A2 enzymatic activity, disrupting cell cycle progression. Additionally, it exhibits cytotoxic effects against various cancer cell lines, including MCF-7, HCT-116, and HepG-2. The most potent anti-proliferative compounds have IC50 values in the low nanomolar range .
Mechanism of Action
properties
IUPAC Name |
1-(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)-N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN4O2S/c1-29-20-24-12-15(21)17(25-20)19(28)26-10-7-14(8-11-26)18(27)23-9-6-13-4-2-3-5-16(13)22/h2-5,12,14H,6-11H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHQGQLCYYSAEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)N2CCC(CC2)C(=O)NCCC3=CC=CC=C3F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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